2-(Methylamino)thiophene-3-carbonitrile CAS number and properties
2-(Methylamino)thiophene-3-carbonitrile CAS number and properties
An In-depth Technical Guide to 2-(Methylamino)thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on a specific, yet sparsely documented derivative: 2-(Methylamino)thiophene-3-carbonitrile . Given the limited availability of direct experimental data for this compound, this document serves as a technical guide for its synthesis, characterization, and potential applications, drawing upon established principles of organic chemistry and the known properties of closely related analogs.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | 2-(Methylamino)thiophene-3-carbonitrile | - |
| Molecular Formula | C₆H₆N₂S | (Calculated) |
| Molecular Weight | 138.19 g/mol | (Calculated) |
| CAS Number (HCl salt) | 2126160-62-9 | [1] |
| Molecular Formula (HCl salt) | C₆H₇ClN₂S | [1] |
| Molecular Weight (HCl salt) | 174.65 g/mol | [1] |
| Physical Form (HCl salt) | Powder | [1] |
Note: Properties for the free base are calculated. The provided CAS number is for the hydrochloride salt.
Synthesis and Purification
A practical synthetic approach to 2-(Methylamino)thiophene-3-carbonitrile would involve a two-step process: the synthesis of the precursor 2-aminothiophene-3-carbonitrile via the Gewald reaction, followed by its selective N-methylation.
Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[2][3]
Reaction Scheme:
Figure 1: General scheme for the Gewald synthesis of 2-aminothiophene-3-carbonitrile.
Experimental Protocol (General):
-
To a stirred solution of the starting aldehyde or ketone and malononitrile in a suitable solvent such as ethanol or methanol, add a basic catalyst (e.g., triethylamine or morpholine).
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-aminothiophene-3-carbonitrile.[2]
Step 2: N-Methylation of 2-Aminothiophene-3-carbonitrile
The introduction of a methyl group onto the primary amine can be achieved through various methylation methods. A common and effective method is reductive amination or direct alkylation.
Reaction Scheme:
Figure 2: Proposed N-methylation of 2-aminothiophene-3-carbonitrile.
Experimental Protocol (Proposed):
-
Dissolve 2-aminothiophene-3-carbonitrile in a suitable solvent like acetone or acetonitrile.
-
Add a mild base, such as potassium carbonate (K₂CO₃), to the solution.
-
Add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(Methylamino)thiophene-3-carbonitrile.
Purification and Conversion to Free Base
The final product can be purified by recrystallization or column chromatography. If the hydrochloride salt is obtained, the free base can be liberated by treatment with a mild base, such as a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate.[4]
Spectroscopic Characterization (Anticipated)
The structural confirmation of the synthesized 2-(Methylamino)thiophene-3-carbonitrile would rely on standard spectroscopic techniques. The expected spectral data are as follows:
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl protons (N-CH₃). - A doublet for the thiophene proton at C4. - A doublet for the thiophene proton at C5. - A broad singlet for the amine proton (N-H). |
| ¹³C NMR | - A signal for the methyl carbon (N-CH₃). - A signal for the nitrile carbon (C≡N). - Four distinct signals for the thiophene ring carbons. |
| IR Spectroscopy | - A sharp absorption band for the nitrile (C≡N) stretch. - An N-H stretching vibration. - C-H stretching and bending vibrations for the methyl and thiophene groups. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (138.19 m/z for C₆H₆N₂S). |
Potential Applications in Drug Development
While there is no specific literature on the biological activity of 2-(Methylamino)thiophene-3-carbonitrile, the broader class of 2-aminothiophene derivatives is of significant interest in pharmaceutical research.
-
Anticancer Activity: Many substituted 2-aminothiophenes have been investigated for their potential as anticancer agents.[5]
-
Anti-inflammatory Properties: The thiophene ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[6]
-
Antimicrobial Agents: Thiophene derivatives have shown promise as antibacterial and antifungal compounds.[7]
The introduction of a methyl group on the amine could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved potency, selectivity, or metabolic stability compared to the parent 2-aminothiophene.
Safety and Handling
Detailed toxicological data for 2-(Methylamino)thiophene-3-carbonitrile is not available. However, based on the data for its hydrochloride salt and related compounds, the following precautions should be taken:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][8]
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Conclusion
2-(Methylamino)thiophene-3-carbonitrile is a derivative of the pharmacologically significant 2-aminothiophene scaffold. Although direct experimental data for this compound is limited, this guide provides a scientifically grounded framework for its synthesis, purification, and characterization. The proposed synthetic route, based on the well-established Gewald reaction followed by N-methylation, offers a viable pathway for its preparation. The anticipated biological activities, extrapolated from related compounds, suggest that 2-(Methylamino)thiophene-3-carbonitrile could be a valuable building block for the development of new therapeutic agents. Further research is warranted to explore the full potential of this and other substituted 2-aminothiophene derivatives.
References
-
(EP2264016A2) A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][9][10] benzodiazepine. Google Patents.
- Dubey, P. K., & Babu, V. R. (2015). Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles.
- Dyachenko, V. D., & Kriven'ko, A. P. (2014). 2-Amino-4, 5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno [2, 3-d] pyrimidines. Russian Journal of Organic Chemistry, 50(10), 1469-1478.
- 2-(methylamino)thiophene-3-carbonitrile hydrochloride. MilliporeSigma.
- 2-Amino-5-methyl-3-thiophenecarbonitrile. Chem-Impex.
- Maccallini, C., et al. (2013). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino) thiophene-3-carboxamides and analogues thereof. Journal of medicinal chemistry, 56(17), 6845-6858.
- 2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem.
- Synthetic Routes to Substituted Malononitriles: Applic
- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2021). ChemistrySelect, 6(48), 13645-13648.
- Convert Free base to 2HCl form. Chemistry Stack Exchange.
- 2-Amino-4-(2-naphthyl)thiophene-3-carbonitrile.
- Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(7), 3745-3753.
- 2-Aminothiophene-3-carbonitrile. PubChem.
- Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2016). Molecules, 21(1), 53.
- Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). Molecules, 21(2), 224.
- 2-(methylamino)thiophene-3-carbonitrile hydrochloride. Sigma-Aldrich.
- 2-Methylthiophene(554-14-3) 1H NMR spectrum. ChemicalBook.
- (US4221915A) Process for preparing thiophene derivatives and thiophene derivatives obtained thereby.
- Show how you would convert the f... [FREE SOLUTION]. Vaia.
Sources
- 1. 2-(methylamino)thiophene-3-carbonitrile hydrochloride | 2126160-62-9 [sigmaaldrich.com]
- 2. (PDF) Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1,5] benzodiazepine - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
